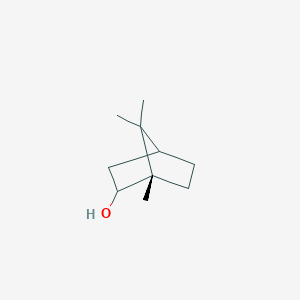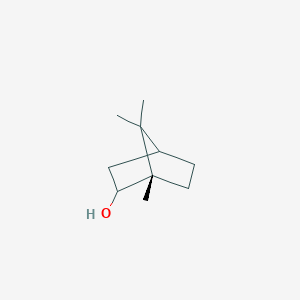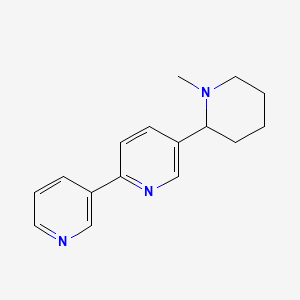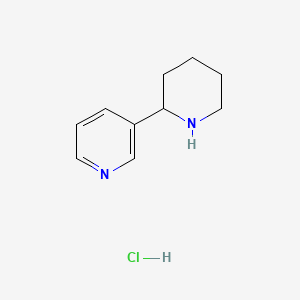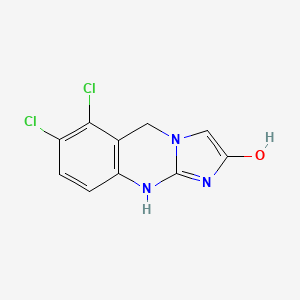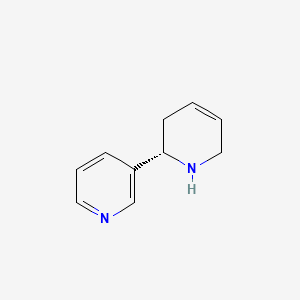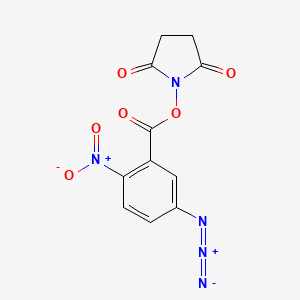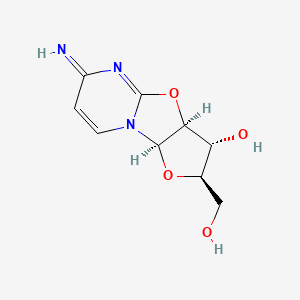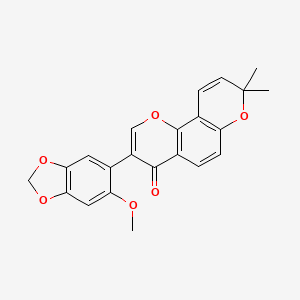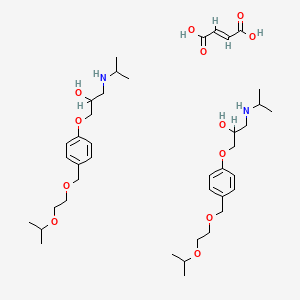
Fumarate de bisoprolol
Vue d'ensemble
Description
Zebeta, also known as Bisoprolol Fumarate, is a type of antihypertensive drug classified as a beta-adrenergic receptor blocking agent, commonly referred to as a beta blocker . It is used primarily to treat hypertension, or high blood pressure .
Molecular Structure Analysis
Bisoprolol fumarate, the active ingredient in Zebeta, is a synthetic compound. It possesses an asymmetric carbon atom in its structure and is provided as a racemic mixture . The S(-) enantiomer is responsible for most of the beta-blocking activity .
Chemical Reactions Analysis
The chemical reactions involving Zebeta are complex and involve interactions with various biological systems. As a beta-blocker, Zebeta works by blocking the action of certain natural chemicals in your body, like epinephrine, on the heart and blood vessels .
Applications De Recherche Scientifique
Maladies cardiovasculaires
Le fumarate de bisoprolol est principalement utilisé dans le traitement des maladies cardiovasculaires . C'est un bloqueur sélectif des récepteurs β1 adrénergiques , ce qui signifie qu'il cible spécifiquement les récepteurs β1 adrénergiques du cœur. Cela le rend particulièrement efficace dans la gestion des affections liées au cœur et aux vaisseaux sanguins.
Angine de poitrine
L'angine de poitrine, communément appelée angine, est un type de douleur thoracique causée par une réduction du flux sanguin vers le cœur. Le this compound est utilisé dans la gestion de cette affection . Il contribue à réduire la charge de travail du cœur, diminuant ainsi la demande en oxygène et soulageant les symptômes de l'angine.
Insuffisance cardiaque
Le this compound est également utilisé dans le traitement de l'insuffisance cardiaque . L'insuffisance cardiaque est une affection dans laquelle le cœur ne pompe pas le sang aussi bien qu'il le devrait. Le this compound aide à ralentir le rythme cardiaque et à réduire la force des contractions du muscle cardiaque, améliorant ainsi l'efficacité du cœur.
Prévention secondaire de l'infarctus du myocarde
L'infarctus du myocarde, également appelé crise cardiaque, survient lorsque le flux sanguin diminue ou cesse vers une partie du cœur, causant des dommages au muscle cardiaque. Le this compound est utilisé pour la prévention secondaire de l'infarctus du myocarde . Il contribue à réduire le risque de futures crises cardiaques en améliorant l'efficacité du cœur et en réduisant sa charge de travail.
Formulation extemporanée
Le this compound a été utilisé dans le développement de formulations extemporanées conviviales pour les patients . Ce sont des médicaments préparés sur mesure pour répondre aux besoins uniques d'un patient lorsque les formes commerciales ou la force requise ne sont pas disponibles. Une étude a été réalisée pour préparer une formulation extemporanée liquide orale stable et conviviale pour les patients de bisoprolol . La formulation sélectionnée s'est avérée bioéquivalente au comprimé commercial en termes de vitesse et d'étendue de l'absorption .
Mécanisme D'action
Bisoprolol fumarate, also known as Zebeta, Euradal, Bisoprolol hemifumarate, Detensiel, or Isoten, is a potent drug primarily used to treat high blood pressure and prevent myocardial infarction and heart failure .
Target of Action
Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in regulating heart rate and contractility.
Mode of Action
Bisoprolol fumarate works by binding to the beta-1 adrenergic receptors , thereby modulating the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in the antagonism of beta-1 adrenoceptors, leading to a decrease in cardiac output .
Biochemical Pathways
Its therapeutic effects are thought to be achieved through the antagonism of beta-1 adrenoceptors, which results in lower cardiac output .
Pharmacokinetics
Bisoprolol fumarate exhibits a bioavailability of over 90% . It is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . Peak plasma concentrations of bisoprolol are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The elimination half-life is 10-12 hours , and it is excreted through the kidneys and feces .
Result of Action
The key actions of bisoprolol fumarate include a reduction in heart rate (bradycardia) and a decrease in the force of heart muscle contractions . These changes result in a diminished cardiac output, reducing the heart’s workload and, critically, its oxygen demand . This leads to a slower and more regular heartbeat .
Action Environment
The action of bisoprolol fumarate can be influenced by various environmental factors. For instance, its metabolism can be affected by the presence of other drugs that inhibit or induce CYP3A4 and CYP2D6, the enzymes responsible for its metabolism . Additionally, its efficacy and stability can be influenced by the patient’s renal function, as impaired renal function can affect its excretion .
Safety and Hazards
Zebeta has several side effects, including tiredness, drowsiness, slow heartbeat, lightheadedness upon standing, dizziness, spinning sensation, dry mouth, nausea, vomiting, stomach pain, diarrhea, constipation, increased urination, runny or stuffy nose, ringing in your ears, weakness, sleep problems (insomnia), depression, anxiety, restless feeling, joint or muscle pain, itching or skin rash, or loss of interest in sex . It’s important to not stop taking Zebeta suddenly as it may make your condition worse or cause other serious heart problems .
Orientations Futures
The dosage of Zebeta must be individualized to the needs of the patient. The usual starting dose is 5 mg once daily . In some patients, 2.5 mg may be an appropriate starting dose . If the antihypertensive effect of 5 mg is inadequate, the dose may be increased to 10 mg and then, if necessary, to 20 mg once daily .
Analyse Biochimique
Biochemical Properties
Bisoprolol fumarate works by selectively and competitively blocking the stimulation of beta-1 adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . These receptors normally bind to hormones called catecholamines. When catecholamines bind to these receptors, it causes the heart to beat harder and faster. Blocking these receptors helps the heart beat more slowly .
Cellular Effects
Bisoprolol fumarate has significant effects on various types of cells, particularly heart cells. By blocking beta-1 receptors, it slows down the heart rate and makes the heart more efficient at pumping blood around the body . This leads to less contractility of the heart muscle and a lowered heart rate, which is ultimately beneficial for hypertension because it reduces blood pressure .
Molecular Mechanism
The molecular mechanism of Bisoprolol fumarate involves its binding to beta-1 adrenergic receptors in the heart. These receptors normally bind to hormones called catecholamines. When catecholamines bind to these receptors, it causes the heart to beat harder and faster. Bisoprolol fumarate blocks these receptors, which helps the heart beat more slowly .
Temporal Effects in Laboratory Settings
In laboratory settings, Bisoprolol fumarate has shown to have effects that persist for 24 hours at doses equal to or greater than 5 mg . It also increases sinus node recovery time, prolongs AV node refractory periods, and, with rapid atrial stimulation, prolongs AV nodal conduction .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Bisoprolol fumarate in animal models were not found, it is known that Bisoprolol fumarate is a potent drug with a long-half life that can be used once daily to reduce the need for multiple doses of antihypertensive drugs .
Metabolic Pathways
Bisoprolol fumarate is eliminated equally by renal and non-renal pathways with about 50% of the dose appearing unchanged in the urine and the remainder appearing in the form of inactive metabolites .
Transport and Distribution
Bisoprolol fumarate is widely distributed in the body, with the highest concentrations found in the heart, liver, lungs, and saliva . It also crosses the blood-brain barrier .
Subcellular Localization
While specific information on the subcellular localization of Bisoprolol fumarate was not found, it is known that Bisoprolol fumarate works by binding to beta-1 adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue .
Propriétés
IUPAC Name |
but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZLFIUFMNCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104344-23-2 | |
| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Bisoprolol Fumarate?
A1: Bisoprolol Fumarate is a synthetic, beta1-selective (cardioselective) adrenoceptor blocking agent. [] The S(-) enantiomer is primarily responsible for the beta-blocking activity. []
Q2: What are the downstream effects of Bisoprolol Fumarate's interaction with its target?
A2: By blocking β1-adrenergic receptors, Bisoprolol Fumarate reduces heart rate and blood pressure, making it effective in managing hypertension, angina pectoris, and heart failure. [, , , ]
Q3: What is the molecular formula and weight of Bisoprolol Fumarate?
A3: The empirical formula for Bisoprolol Fumarate is (C18H31NO4)2•C4H4O4. []
Q4: Is there any spectroscopic data available to characterize Bisoprolol Fumarate?
A4: Yes, researchers have used various spectroscopic techniques to characterize Bisoprolol Fumarate. Infrared (IR) spectroscopy has been used to assess potential drug-excipient interactions, UV-visible spectrophotometry for quantitative analysis, and HPLC coupled with UV detection for both qualitative and quantitative analysis. [, , , , , , ]
Q5: Are there any known incompatibilities of Bisoprolol Fumarate with pharmaceutical excipients?
A5: Studies have shown that Bisoprolol Fumarate exhibits incompatibility with certain super-disintegrating agents like sodium starch glycolate (SSG) and croscarmellose sodium (CCS), leading to drug degradation. [] Conversely, it shows compatibility with Kollidon CL (KCL). []
Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of Bisoprolol Fumarate?
A6: Researchers have explored various formulation strategies, including the development of fast-dissolving tablets using super-disintegrants, sustained-release matrix tablets, mucoadhesive buccal patches, and microencapsulation with Eudragit EPO. [, , , , , ]
Q7: Which analytical methods are commonly employed to characterize, quantify, and monitor Bisoprolol Fumarate?
A7: Commonly used analytical methods include UV derivative spectrophotometry, high-performance thin-layer chromatography (HPTLC), reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophilic interaction liquid chromatography (HILIC). [, , , , , , ]
Q8: What is the impact of dissolution rate and solubility on the bioavailability and efficacy of Bisoprolol Fumarate?
A8: As a Class I drug according to the Biopharmaceutical Drug Classification System, Bisoprolol Fumarate exhibits high solubility and permeability. [] Dissolution studies are crucial in assessing the bioequivalence of different formulations. []
Q9: What are the primary clinical applications of Bisoprolol Fumarate?
A9: Bisoprolol Fumarate is clinically used to treat hypertension, angina pectoris, and congestive heart failure. [, , ]
Q10: What is the efficacy of Bisoprolol Fumarate in treating elderly patients with congestive heart failure?
A10: Research suggests that adding Bisoprolol Fumarate to conventional therapy for elderly patients with congestive heart failure improves left ventricular diastolic function and shows a higher total effective rate compared to conventional therapy alone. []
Q11: Are there any known drug-drug interactions with Bisoprolol Fumarate?
A11: A study investigated potential drug-drug interactions between Bisoprolol Fumarate and Vildagliptin using in vitro, in vivo, and in silico methods. Results indicated a potential interaction, suggesting a need for careful consideration during the simultaneous administration of these drugs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)

